2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound characterized by its intricate structure, which includes a chloro-substituted benzamide core and a pyrazolopyrimidine ring linked to a furanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions:
Formation of Pyrazolopyrimidine: : Starting from suitable pyrazole and pyrimidine precursors, the pyrazolopyrimidine ring system is formed through cyclization reactions.
Attachment of Furanyl Group: : The furan-2-ylmethylamine is then introduced, often via a nucleophilic substitution reaction, to incorporate the furanyl moiety into the structure.
Chloro-substituted Benzamide Formation: : The final step involves the acylation of the amine group with 2-chlorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, these reactions are scaled up using optimized conditions to ensure high yields and purity. The use of automated reaction systems and continuous flow chemistry can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation, forming furanoquinones under suitable conditions.
Reduction: : The nitro groups (if present in derivatives) can be reduced to amines.
Substitution: : Halogen substituents (such as chlorine) can be replaced by nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid in suitable solvents.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminium hydride.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: : Furanoquinones.
Reduction: : Amines from nitro derivatives.
Substitution: : Various substituted benzamides, depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide finds applications in several areas:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential probe in studying biochemical pathways and cellular processes.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in material science for the development of novel polymers and coatings.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: : Can interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: : May affect signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Compared to other compounds in its class, 2-chloro-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its:
Structural Complexity: : Incorporates both a pyrazolopyrimidine ring and a furanyl group.
Functional Groups: : The chloro-substituted benzamide provides distinct reactivity and binding properties.
List of Similar Compounds
N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-benzamide
2-chloro-N-(2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethyl)benzamide
This compound's synthesis, reactivity, and diverse applications make it a valuable subject of ongoing research in various scientific disciplines.
Properties
IUPAC Name |
2-chloro-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O2/c20-16-6-2-1-5-14(16)19(27)21-7-8-26-18-15(11-25-26)17(23-12-24-18)22-10-13-4-3-9-28-13/h1-6,9,11-12H,7-8,10H2,(H,21,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMIGAKWGGFPOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.